molecular formula C10H14N2O3 B596647 2-Methoxybenzimidamide acetate CAS No. 184778-39-0

2-Methoxybenzimidamide acetate

Cat. No.: B596647
CAS No.: 184778-39-0
M. Wt: 210.233
InChI Key: WUUYOMWHIKYEGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxybenzimidamide acetate typically involves the reaction of 2-methoxybenzonitrile with ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzimidamide acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methoxybenzimidamide acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, in cancer research, it has been shown to interfere with cell proliferation pathways, thereby exhibiting anticancer activity . The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its mechanism of action .

Comparison with Similar Compounds

  • 2-Methoxybenzimidazole
  • 2-Methoxybenzamide
  • 2-Methoxybenzonitrile

Comparison: 2-Methoxybenzimidamide acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to 2-Methoxybenzimidazole, it has an additional acetate group, enhancing its solubility and reactivity. Compared to 2-Methoxybenzamide, it exhibits different reactivity patterns due to the presence of the imidamide group. Compared to 2-Methoxybenzonitrile, it has a more complex structure, leading to a broader range of applications .

Properties

IUPAC Name

acetic acid;2-methoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.C2H4O2/c1-11-7-5-3-2-4-6(7)8(9)10;1-2(3)4/h2-5H,1H3,(H3,9,10);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUYOMWHIKYEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=CC=CC=C1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856760
Record name Acetic acid--2-methoxybenzene-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184778-39-0
Record name Acetic acid--2-methoxybenzene-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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